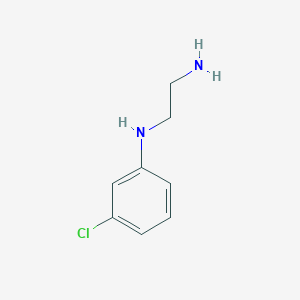

N-(3-chlorophenyl)-1,2-diaminoethane

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-(3-chlorophenyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,11H,4-5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYRTRQTLBKLLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Synthetic Methodologies for N 3 Chlorophenyl 1,2 Diaminoethane

General Synthetic Routes to 1,2-Diamines

The preparation of 1,2-diamines can be achieved through several established synthetic pathways. These methods are foundational in organic chemistry for creating the characteristic vicinal diamine motif.

Reductive amination is a widely used method for synthesizing amines by converting a carbonyl group into an amine via an imine intermediate. wikipedia.org This process typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. wikipedia.orgmasterorganicchemistry.com For the synthesis of 1,2-diamines, this can involve the reaction of an α-amino ketone or aldehyde, or a cascade reaction involving ketoesters and diamines. acs.orgnih.gov

The direct reductive amination process combines the carbonyl compound, amine, and reducing agent in a single pot. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are capable of selectively reducing the imine intermediate in the presence of the initial carbonyl compound. wikipedia.orgmasterorganicchemistry.com Asymmetric reductive amination can be used to produce chiral amines, which is particularly important in pharmaceutical synthesis. wikipedia.org Rhodium-catalyzed asymmetric reductive amination has been successfully employed in cascade reactions to synthesize chiral 3,4-dihydroquinoxalinones from various diamines and α-ketoesters. acs.org

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Formula | Key Features |

|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines over ketones/aldehydes. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com |

Nucleophilic ring-opening of strained cyclic compounds, particularly aziridines and epoxides, is a powerful strategy for synthesizing 1,2-diamines. The process involves the attack of a nucleophile, which breaks a carbon-heteroatom bond in the ring.

The aminolysis of aziridines, which are three-membered rings containing a nitrogen atom, provides direct access to vicinal diamines. This reaction can be catalyzed by various Lewis acids, such as indium tribromide (InBr₃) or scandium triflate (Sc(OTf)₃), which activate the aziridine (B145994) ring towards nucleophilic attack by an amine. organic-chemistry.org This method is efficient for producing N,N'-diaryl 1,2-diamines from meso-aziridines. rsc.org Similarly, the desymmetrization of meso-aziridines via ring-opening with an amine nucleophile is a key strategy for producing enantiomerically enriched 1,2-diamines. rsc.org

Another approach is the ring-opening of epoxides. While this classically yields β-amino alcohols, subsequent chemical transformations can lead to 1,2-diamines. rsc.org For instance, an epoxide can be opened with an azide (B81097) nucleophile (e.g., NaN₃), followed by reduction of the resulting azido (B1232118) alcohol to a vicinal amino alcohol, and further functionalization to install the second amino group.

Beyond reductive amination and ring-opening reactions, several other methodologies are employed for the synthesis of vicinal diamines.

Hydroamination of Alkenes: This atom-economical method involves the addition of an amine N-H bond across a carbon-carbon double bond. nih.gov Rhodium-catalyzed hydroamination of allylic amines with various amine nucleophiles has proven to be a versatile route to unsymmetrical vicinal diamines. nih.govorganic-chemistry.org

Diamination of Alkenes: This strategy involves the direct addition of two amino groups across a double bond. Methods include iodine-catalyzed stereospecific diaminations and rhodium-catalyzed processes that use an electrophilic nitrene source. organic-chemistry.org An electrochemical approach for the diazidation of alkenes, followed by reduction, offers an environmentally friendly route to vicinal diamines. flintbox.com

Carbon-Carbon Bond Forming Reactions: Chiral 1,2-diamines can be synthesized through reactions that form the central C-C bond, such as the copper-catalyzed asymmetric α-addition of ketimines to aldimines. nih.gov This approach can produce anti-1,2-diamine derivatives with high diastereo- and enantioselectivity. nih.gov

Specific Synthetic Approaches for N-(3-chlorophenyl)-1,2-diaminoethane and its Direct Precursors

A specific and direct synthesis for this compound has been documented. prepchem.com The process begins with the preparation of m-chloroaniline hydrochloride, which is formed by reacting m-chloroaniline with gaseous hydrogen chloride in ether at 0°C. This hydrochloride salt is then intimately mixed with 2-oxazolidinone (B127357). prepchem.com

The solid mixture is heated to 160°C with stirring, causing it to melt and evolve carbon dioxide. prepchem.com The reaction proceeds for approximately six hours. After cooling, the product is dissolved in water, filtered, and the filtrate is basified with an aqueous caustic solution. This causes a yellow oil to separate, which is then extracted with methylene (B1212753) chloride, dried, and distilled under vacuum to yield this compound. prepchem.com This specific reaction achieved an 80% yield. prepchem.com

Table 2: Synthesis of this compound

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | m-chloroaniline, Hydrogen chloride | Ether, 0°C | m-chloroaniline hydrochloride |

| 2 | m-chloroaniline hydrochloride, 2-Oxazolidinone | 160°C, 6 hours | Crude product mixture |

Catalytic Asymmetric Synthesis of this compound and Related Enantiopure Analogs

The creation of enantiopure diamines is of great interest for applications in asymmetric catalysis and pharmaceuticals. rsc.orgrsc.org While specific asymmetric synthesis of this compound is not widely reported, general methods for analogous structures are well-established and applicable. These primarily involve the desymmetrization of prochiral or meso starting materials. rsc.orgacs.org

Enzymatic desymmetrization is a powerful technique that can theoretically convert 100% of a prochiral meso substrate into a single enantiomer of a chiral product. mdpi.compreprints.org This contrasts with kinetic resolutions, which have a maximum theoretical yield of 50%. preprints.org This strategy has been successfully applied to meso-diamines using enzymes, particularly lipases. mdpi.compreprints.org

The process typically involves the enantioselective acylation of a meso-diamine. For example, a meso-1,2-disubstituted-1,2-diaminoethane can be reacted with an acylating agent, such as a dialkyl carbonate, in the presence of a lipase (B570770). mdpi.compreprints.org Lipase from Candida antarctica B (CAL-B) has shown excellent results in catalyzing the desymmetrization of meso-diamines, yielding mono-acylated products with high enantiomeric excess. mdpi.compreprints.org The reaction conditions, such as temperature, solvent, and the nature of the acylating agent, are critical for achieving high conversion and selectivity. mdpi.com This methodology provides an environmentally friendly route to valuable chiral building blocks that are precursors to biologically active molecules. mdpi.compreprints.org

Table 3: Enzymes and Conditions for Desymmetrization of Meso-Diamines

| Enzyme | Substrate Type | Acylating Agent | Key Finding |

|---|---|---|---|

| Lipase from Candida antarctica B (CAL-B) | meso-1,2-disubstituted-1,2-diaminoethane | Diallyl carbonate (DAC) | High conversion and enantioselectivity achieved in solventless conditions. mdpi.compreprints.org |

| Rhizomucor miehei lipase (RML) | meso-diamine | Dialkyl carbonates | Showed catalytic activity for the desymmetrization reaction. researchgate.net |

Asymmetric Metal Catalysis in Diamine Synthesis

Asymmetric metal catalysis provides powerful methods for the enantioselective synthesis of 1,2-diamines. researchgate.net Key strategies include the diamination of olefins, hydroamination of allylic amines, and the ring-opening of aziridines. ua.es

One of the most effective approaches is the catalytic desymmetrization of meso-aziridines. ua.esresearchgate.net This method utilizes a chiral metal complex to open the aziridine ring, leading to the formation of a chiral 1,2-diamine derivative. For instance, tridentate Schiff base chromium(III) complexes have been successfully used as catalysts for the reaction between meso-aziridines and trimethylsilyl (B98337) azide, yielding β-azido amino compounds that are precursors to 1,2-diamines. ua.es Other effective metal catalysts for this transformation include yttrium-salen complexes and systems based on niobium(V) isopropoxide with tetradentate BINOL ligands, which facilitate reactions with amines like anilines to produce diamines in good yields and high enantioselectivities. researchgate.net

Organocatalytic Methods for Chiral Diamine Production

Organocatalysis has emerged as a complementary approach to metal catalysis, avoiding the use of potentially toxic and expensive metals. ua.escardiff.ac.uk These methods can be broadly categorized based on their mode of activation.

Activation via Covalent Bonding: Chiral secondary amines, a cornerstone of organocatalysis, can react with carbonyl substrates to form nucleophilic enamine intermediates or electrophilic iminium ions. mdpi.com This activation strategy is central to many asymmetric transformations that can lead to chiral products.

Activation via Hydrogen Bonding: Non-covalent catalysts, such as thioureas, squaramides, and chiral phosphoric acids, operate by forming hydrogen bonds with the substrate. mdpi.com This interaction lowers the energy of the substrate's Lowest Unoccupied Molecular Orbital (LUMO), making it more electrophilic and susceptible to nucleophilic attack. mdpi.com This type of activation also helps to stabilize the transition state, controlling the stereochemical outcome of the reaction. mdpi.com For example, chiral Brønsted acids are used in the asymmetric hydrogenation of certain nitrogen-containing heterocycles to produce chiral amines. mdpi.com

Synthesis of Functionalized Derivatives and Related Analogs of this compound

This compound serves as a foundational molecule for the synthesis of a wide array of more complex structures, including various heterocyclic systems and functionalized derivatives. The presence of two primary amine groups allows for double functionalization, leading to symmetrical products.

Imidazoline (B1206853) and Quinazolinone Derivatives

Imidazoline Derivatives: Imidazolines, or dihydroimidazoles, are five-membered heterocyclic compounds that can be synthesized from 1,2-diamines. researchgate.netlew.ro The reaction typically involves the condensation of the diamine with an aldehyde. organic-chemistry.org For the synthesis of a 2-substituted imidazoline from this compound, the diamine would be reacted with an appropriate aldehyde in the presence of an oxidant such as iodine or hydrogen peroxide with sodium iodide. organic-chemistry.org The reaction proceeds via cyclization to form the imidazoline ring.

Quinazolinone Derivatives: Quinazolinones are bicyclic heterocyclic compounds with significant pharmacological importance. nih.gov A common synthetic route involves the reaction of a primary amine with a benzoxazin-4-one intermediate. nih.gov This intermediate is typically prepared by reacting anthranilic acid with an acid chloride (e.g., butyryl chloride) followed by cyclization with acetic anhydride. nih.gov this compound can act as the primary amine, attacking the benzoxazinone (B8607429) ring to replace the oxygen atom and form a 2,3-disubstituted quinazolinone derivative. nih.gov Ruthenium-catalyzed deaminative coupling of 2-aminobenzamides with amines also provides an efficient pathway to quinazolinone cores. marquette.edu

Schiff Base Derivatives

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. Given that this compound possesses two primary amine functionalities, it can react with two equivalents of a carbonyl compound to form a bis-Schiff base (a di-imine). acs.org The synthesis is often carried out by refluxing the reactants in an appropriate solvent like ethanol (B145695). For example, reacting this compound with two equivalents of 2-chlorobenzaldehyde (B119727) would yield the corresponding N,N'-(ethane-1,2-diyl)bis(1-(3-chlorophenyl)methanimine) derivative. acs.org

Bis(allylic-α-aminophosphonates) and Azole Derivatives

Bis(allylic-α-aminophosphonates): The synthesis of bis(α-aminophosphonates) can be achieved through a multicomponent Kabachnik–Fields reaction. nih.govresearchgate.netnih.gov This reaction involves the condensation of a primary diamine, an aldehyde, and a phosphite (B83602), such as diethylphosphite. nih.gov Remarkably, this synthesis can proceed efficiently under catalyst-free conditions by refluxing the components in a solvent like ethanol or toluene. nih.govsemanticscholar.org The proposed mechanism involves the initial formation of a di-imine from the diamine and two equivalents of the aldehyde, which is then attacked by the phosphite to form the bis(α-aminophosphonate). nih.govsemanticscholar.org These products can undergo further nucleophilic substitution with reagents like ethyl (2-bromomethyl)acrylate to afford bis(allylic-α-aminophosphonates). nih.govresearchgate.net

| Diamine | Aldehyde (R Group) | Solvent | Yield (%) |

|---|---|---|---|

| Ethane-1,2-diamine | C6H5 | Ethanol | 55 |

| Ethane-1,2-diamine | C6H5 | Toluene | 60 |

| Ethane-1,2-diamine | p-MeC6H4 | Ethanol | 71 |

| Ethane-1,2-diamine | p-MeC6H4 | Toluene | 57 |

| Propane-1,3-diamine | p-ClC6H4 | Ethanol | 68 |

| Propane-1,3-diamine | p-ClC6H4 | Toluene | 71 |

| Propane-1,3-diamine | p-FC6H4 | Ethanol | 60 |

| Propane-1,3-diamine | p-FC6H4 | Toluene | 58 |

Azole Derivatives: Azoles are a broad class of five-membered nitrogen-containing heterocycles. rsc.org Among them, 1,2,3-triazoles are readily synthesized using copper-catalyzed azide-alkyne cycloaddition, a prominent "click" reaction. nih.gov To synthesize a bis(1,2,3-triazole) derivative from this compound, the diamine could first be converted into a diazide. This diazide intermediate can then be reacted with two equivalents of a terminal alkyne in the presence of a copper(I) catalyst to yield the corresponding bis(1,2,3-triazole) product. This modular approach allows for significant diversity in the final structure. nih.gov

Structural Elucidation and Characterization Techniques for N 3 Chlorophenyl 1,2 Diaminoethane

Vibrational Spectroscopic Characterization

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a unique fingerprint based on its functional groups and skeletal structure.

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental tool for identifying the functional groups present in N-(3-chlorophenyl)-1,2-diaminoethane. The infrared spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of the bonds within the molecule.

The key functional groups—the primary and secondary amines, the aromatic ring, and the carbon-chlorine bond—exhibit distinct vibrational frequencies. The N-H stretching vibrations of both the primary (-NH₂) and secondary (-NH-) amine groups are typically observed in the region of 3300-3500 cm⁻¹. The primary amine will show two bands (symmetric and asymmetric stretching), while the secondary amine shows a single band. N-H bending vibrations are also characteristic, appearing in the 1550-1650 cm⁻¹ range.

The presence of the 3-chlorophenyl group is confirmed by several spectral features. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The substitution pattern on the benzene (B151609) ring (meta-substitution) can be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. The C-Cl stretching vibration is expected to produce a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.

The aliphatic C-H stretching vibrations of the ethylenediamine (B42938) backbone are found just below 3000 cm⁻¹, while C-N stretching vibrations are visible in the 1020-1250 cm⁻¹ range.

Table 1: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary & Secondary Amine | 3300 - 3500 |

| C-H Stretch (Aromatic) | Phenyl Ring | > 3000 |

| C-H Stretch (Aliphatic) | Ethylene (B1197577) Backbone | < 3000 |

| N-H Bend | Primary & Secondary Amine | 1550 - 1650 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-N Stretch | Amine | 1020 - 1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the precise structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum can be divided into three main regions: the aromatic protons, the aliphatic protons of the ethylenediamine bridge, and the amine protons.

The protons on the 3-chlorophenyl ring are expected to appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to the meta-substitution, a complex splitting pattern is anticipated. The protons will experience coupling with their neighbors, leading to multiplets. The electronic effect of the chlorine atom and the amino group will influence the specific chemical shifts of the four aromatic protons.

The two methylene (B1212753) (-CH₂-) groups of the ethylenediamine linker are diastereotopic and will appear as distinct signals in the aliphatic region of the spectrum. These protons would likely present as complex multiplets due to coupling with each other and with the adjacent N-H protons. Their chemical shifts are anticipated between δ 2.5 and δ 3.5 ppm.

The protons of the primary (-NH₂) and secondary (-NH-) amines can be broad and their chemical shifts are variable, often depending on the solvent, concentration, and temperature. They can be identified by their disappearance from the spectrum upon the addition of D₂O.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Ar-H | Aromatic Ring | 6.5 - 7.5 | Multiplet (m) |

| -CH₂-N- | Ethylene Backbone | 2.5 - 3.5 | Multiplet (m) |

| -CH₂-NH₂ | Ethylene Backbone | 2.5 - 3.5 | Multiplet (m) |

| -NH- | Secondary Amine | Variable | Broad Singlet (br s) |

Carbon-13 (¹³C) NMR spectroscopy details the carbon skeleton of the molecule. Each unique carbon atom in the structure will produce a distinct signal. udel.edulibretexts.org For this compound, eight distinct signals are expected: six for the aromatic carbons and two for the aliphatic carbons.

The six aromatic carbons will resonate in the δ 110-150 ppm range. The carbon atom directly bonded to the chlorine (C-Cl) will be significantly affected by the halogen's electronegativity and is expected to appear around δ 134 ppm. The carbon atom bonded to the nitrogen (C-N) will also have a characteristic shift, typically around δ 148 ppm. The remaining four aromatic carbons will have shifts influenced by their position relative to these substituents.

The two aliphatic carbons of the ethylenediamine bridge will appear in the upfield region, typically between δ 40 and δ 50 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Ar-C (C-Cl) | Aromatic Ring | ~134 |

| Ar-C (C-N) | Aromatic Ring | ~148 |

| Ar-C | Aromatic Ring | 110 - 130 |

| -CH₂-N- | Ethylene Backbone | 40 - 50 |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, advanced 2D NMR experiments are employed. ipb.ptyoutube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are coupled to each other. uvic.ca This would be crucial for establishing the connectivity between the protons on the ethylenediamine bridge and for confirming the relative positions and coupling relationships of the protons on the aromatic ring. nih.gov

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): An HSQC or HMQC experiment correlates directly bonded carbon and proton atoms. youtube.comuvic.ca This technique would definitively link each proton signal to its corresponding carbon signal, for instance, assigning the specific aliphatic proton signals to their respective carbon atoms in the ethylenediamine chain and assigning the aromatic protons to their directly attached carbons. ipb.pt

Together, these advanced NMR techniques provide a comprehensive and detailed map of the molecular structure of this compound, leaving no ambiguity as to its constitution.

Mass Spectrometric Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry serves as a cornerstone in the analytical toolkit for the identification and structural characterization of chemical compounds. Its high sensitivity and the detailed information it provides on molecular weight and fragmentation pathways make it indispensable. For a molecule like this compound, both soft and high-resolution mass spectrometric techniques are employed to confirm its identity and understand its chemical behavior under ionization conditions.

Chemical Ionization Mass Spectrometry (CI/MS)

Chemical Ionization (CI) is a soft ionization technique that typically results in less fragmentation than Electron Ionization (EI), making it particularly useful for determining the molecular weight of a compound. chemijournal.com In CI/MS, a reagent gas is ionized, which in turn ionizes the analyte molecule through proton transfer or adduction, commonly forming a quasi-molecular ion [M+H]⁺. chemijournal.com

For vicinal diamines, such as this compound, the fragmentation process in CI/MS often follows a characteristic pathway. chemijournal.com The primary fragmentation is initiated by the cleavage of the C(1)-C(2) bond of the diaminoethane backbone. chemijournal.com This α-cleavage, with the charge retained on one of the nitrogen-containing fragments, leads to the formation of a stabilized benzylidene imonium ion. chemijournal.com This fragment is frequently observed as the base peak in the spectra of related 1,2-diamines. chemijournal.com The CI spectra generally show a quasi-molecular ion of low to moderate abundance alongside these characteristic fragment ions. chemijournal.com

Table 1: Expected Ions in CI/MS Analysis of this compound

| Ion | Formula | Calculated Mass (Da) | Description |

|---|---|---|---|

| [M+H]⁺ | C₈H₁₂ClN₂⁺ | 171.07 | Quasi-molecular ion |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas.

For this compound, HRMS would be used to confirm its elemental formula, C₈H₁₁ClN₂. The theoretically calculated monoisotopic mass for this compound is 170.0610761 Da. nih.gov An HRMS instrument can measure this mass with sufficient accuracy to exclude other potential elemental compositions. This technique is crucial for identifying novel compounds or confirming the structure of synthesized materials in various fields, including toxicology and pharmaceutical research. nih.govgcms.cz

Table 2: High-Resolution Mass Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁ClN₂ | nih.gov |

| Calculated Exact Mass | 170.0610761 Da | nih.gov |

| Typical Mass Accuracy | < 5 ppm |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. unl.edu It provides precise information on bond lengths, bond angles, and the packing of molecules in a crystal lattice.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for absolute structure determination. unl.edu To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined with exceptional precision. mdpi.com

This analysis would reveal the exact conformation of the molecule in the solid state, including the torsion angles of the ethylenediamine chain and the planarity of the chlorophenyl ring. Furthermore, it would elucidate the details of the intermolecular interactions, such as hydrogen bonds involving the amino groups, which dictate the crystal packing. mdpi.com It is a powerful tool that can be used under various conditions, including high pressure, to study structural changes. nih.govnih.gov

Table 3: Illustrative Crystallographic Data Obtainable from Single-Crystal XRD Note: The following data are representative of what a single-crystal XRD experiment would yield and are not the experimentally determined values for this specific compound.

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry elements within the crystal. |

| Unit Cell Volume | ~1480 ų | The volume of the repeating unit of the crystal lattice. mdpi.com |

| Density (calculated) | ~1.49 Mg/m³ | The theoretical density derived from the structure. mdpi.com |

| Bond Length (C-Cl) | ~1.74 Å | The precise distance between the carbon and chlorine atoms. |

| Bond Angle (C-N-C) | ~115° | The angle formed by three connected atoms. |

Powder X-ray Diffraction (if applicable)

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples or powders. unl.edu Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, producing a characteristic diffraction pattern of intensity versus diffraction angle (2θ).

PXRD is a versatile technique for materials characterization. unl.edu For this compound, its applications would include:

Phase Identification: The obtained diffraction pattern serves as a unique "fingerprint" for the crystalline phase, allowing for confirmation of its identity by comparison to a database or a pattern simulated from single-crystal data.

Purity Assessment: The presence of crystalline impurities would be indicated by additional peaks in the diffractogram.

Polymorphism Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. This technique is crucial for identifying and characterizing different polymorphs which may have different physical properties.

Crystallinity Analysis: It can be used to determine the degree of crystallinity in a sample that may be partially amorphous. unl.edu

Electron Microscopy and Surface Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), use electron beams to generate high-resolution images of a sample's morphology and structure. These methods are primarily used to investigate the micrometric or nanometric features, topography, and composition of materials.

For a small organic molecule like this compound, these techniques are less commonly employed for primary structural elucidation compared to spectroscopy or diffraction. However, they could be applicable in specific contexts. For instance, SEM could be used to study the crystal habit (the external shape and morphology) of microcrystalline powders of the compound. If the compound were used as a coating or deposited on a surface, SEM and other surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) could provide information about the film's thickness, uniformity, and surface elemental composition. As of now, specific research applying electron microscopy to this compound is not prominent in the literature.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a pivotal technique for analyzing the surface topography and morphology of solid materials at a microscopic level.

Detailed Research Findings

Hypothetical SEM Data

| Parameter | Hypothetical Observation |

|---|---|

| Particle Morphology | Prismatic or irregular crystals |

| Average Particle Size | Ranging from 10 to 50 micrometers |

| Surface Texture | Could exhibit smooth facets or stepped growth features |

| Aggregation State | May show tendencies to form agglomerates |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides higher magnification and resolution than SEM, allowing for the examination of the internal structure of materials at the nanoscale.

Detailed Research Findings

There is no available research that has utilized TEM for the characterization of this compound. A TEM investigation would be instrumental in revealing the internal crystallographic features of the compound. Through techniques like selected area electron diffraction (SAED), the degree of crystallinity could be ascertained. High-resolution TEM could potentially visualize the lattice structure of the crystalline domains, offering a deeper understanding of the atomic arrangement.

Hypothetical TEM Data

| Parameter | Hypothetical Observation |

|---|---|

| Crystallinity | Expected to be polycrystalline |

| Crystallite Size | Estimated to be in the range of 50 to 200 nanometers |

| Lattice Fringes | Visible under high-resolution imaging, confirming crystalline nature |

| Internal Structure | Analysis for the presence of internal defects such as dislocations or grain boundaries |

Computational Chemistry and Theoretical Investigations of N 3 Chlorophenyl 1,2 Diaminoethane

Density Functional Theory (DFT) Based Structural Optimizations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used for structural optimization, where the goal is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.

The first step in the computational analysis of N-(3-chlorophenyl)-1,2-diaminoethane is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms, known as the ground state. This process involves calculating the forces on each atom and adjusting their positions until a configuration is reached where the net forces are negligible, and the total energy of the molecule is at a minimum.

This optimization reveals key structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's shape. The result is an energetic minimum on the potential energy surface, representing a stable, low-energy conformation of the molecule. For a flexible molecule like this compound, multiple local energetic minima, corresponding to different conformers, may exist.

An illustrative example of optimized geometric parameters that would be obtained from a DFT calculation is presented below.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | C | C | - | - | ~1.54 Å |

| C (aromatic) | C (aromatic) | - | - | ~1.39 Å | |

| C (aromatic) | N | - | - | ~1.38 Å | |

| C (aliphatic) | N | - | - | ~1.47 Å | |

| C (aromatic) | Cl | - | - | ~1.74 Å | |

| Bond Angle | C | N | H | - | ~112° |

| C (aromatic) | C (aromatic) | C (aromatic) | - | ~120° | |

| Dihedral Angle | N | C | C | N | Varies (see Sec. 4.2.1) |

| Note: This table is illustrative and shows typical values. Actual calculated values would depend on the specific level of theory used. |

The accuracy of DFT calculations is highly dependent on the choice of two key components: the functional and the basis set. wikipedia.org

Functionals: The functional is a mathematical expression that approximates the exchange-correlation energy, which accounts for the complex quantum mechanical interactions between electrons. There is a wide variety of functionals available, each with different strengths and weaknesses. Common choices include B3LYP, which is a hybrid functional known for its general reliability, and functionals from the M06 suite, which are often better for systems with non-covalent interactions. For instance, studies on substituted pyridines have successfully used the B3LYP functional. researchgate.net

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. wikipedia.org The size and flexibility of the basis set determine the quality of the calculation. Pople-style basis sets, such as 6-31G(d,p), offer a good balance of accuracy and computational cost. For higher accuracy, correlation-consistent basis sets like cc-pVDZ (double-zeta) or cc-pVTZ (triple-zeta) are often employed. wikipedia.org The addition of polarization functions (e.g., 'd' on heavy atoms, 'p' on hydrogens) and diffuse functions (e.g., '++') is crucial for accurately describing chemical bonding and non-covalent interactions. researchgate.net A common combination for molecules of this type might be the B3LYP functional with the 6-311++G(d,p) basis set.

| Functional | Basis Set | Description |

| B3LYP | 6-31G(d) | A widely used hybrid functional combined with a double-zeta basis set including polarization functions on heavy atoms. Good for general-purpose geometry optimizations. |

| M06-2X | 6-311++G(d,p) | A functional well-suited for main-group thermochemistry and noncovalent interactions, paired with a triple-zeta basis set that includes diffuse and polarization functions on all atoms. |

| ωB97X-D | def2-TZVP | A long-range corrected functional with empirical dispersion correction, suitable for systems where non-covalent interactions are important, used with a flexible triple-zeta basis set. |

| Note: This table presents common combinations of functionals and basis sets used in computational chemistry. |

Conformational Landscape and Rotational Isomerism

Rotational isomers, or rotamers, are conformers that differ by rotation around one or more single bonds. nih.gov The key to understanding the conformational landscape of this compound is the analysis of its dihedral angles. A dihedral angle is defined by four sequentially bonded atoms and describes the twist around the central bond. gonzaga.edu

The most significant dihedral angle in this molecule is along the C-C bond of the ethane (B1197151) backbone (N-C-C-N). The rotation around this bond leads to different staggered conformations, typically described as gauche (dihedral angle of approximately ±60°) and anti or trans (dihedral angle of approximately 180°). fccc.edu Other important dihedral angles include the C-C-N-H and C-C-N-C(aromatic) angles, which describe the orientation of the amino groups and the chlorophenyl ring relative to the ethane backbone. A detailed conformational search involves systematically rotating these key dihedral angles and performing energy minimizations to identify all stable rotamers.

Once the various stable rotamers are identified, their relative energies are calculated to determine the most preferred conformations. The global minimum is the most stable conformer, while other local minima represent less stable, but potentially populated, conformers. The energy difference between these conformers dictates their relative abundance at a given temperature.

A potential energy surface scan can be performed by systematically changing a specific dihedral angle (e.g., the N-C-C-N angle) and calculating the energy at each step. This generates an energy profile that shows the stable conformers as valleys (minima) and the transition states between them as peaks (maxima). The height of these peaks represents the rotational energy barrier, which determines how easily the molecule can convert from one conformation to another. For the N-C-C-N bond, the anti conformer is often lower in energy than the gauche conformers due to reduced steric hindrance, though intramolecular hydrogen bonding in the gauche form could potentially stabilize it.

The conformational preferences of a molecule can be significantly influenced by its environment, particularly by the solvent. researchgate.net Computational models can account for these effects using various solvation models. The Polarizable Continuum Model (PCM) is a popular and efficient method where the solvent is treated as a continuous medium with a specific dielectric constant.

By performing geometry optimizations and energy calculations within a PCM framework, it is possible to assess how the stability of different conformers changes from the gas phase to a solvent environment. Polar solvents, for example, tend to stabilize conformers with larger dipole moments. For this compound, a solvent like water could stabilize conformers that allow for favorable hydrogen bonding between the amino groups and the solvent molecules, potentially altering the relative energies of the gauche and anti conformers compared to the gas phase.

| Conformer | Gas Phase Relative Energy (kcal/mol) | Relative Energy in Water (PCM) (kcal/mol) |

| Anti | 0.00 (Global Minimum) | 0.00 (Global Minimum) |

| Gauche 1 | +0.85 | +0.60 |

| Gauche 2 | +1.20 | +0.95 |

| Note: This is an illustrative table. The actual values would result from specific DFT calculations and show how a polar solvent might preferentially stabilize the more polar gauche conformers, reducing their relative energy compared to the anti conformer. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energies of these orbitals and the gap between them provide crucial insights into a molecule's reactivity, electronic properties, and kinetic stability.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential and its ability to be oxidized, with higher HOMO energies indicating a greater propensity for electron donation. Conversely, the energy of the LUMO is related to the electron affinity, and a lower LUMO energy suggests a greater ability to accept electrons.

For aniline (B41778) and its derivatives, the nature and position of substituents on the aromatic ring significantly influence the HOMO and LUMO energies. researchgate.netsjpas.com For instance, studies on methyl-substituted anilines have shown how electron-donating groups can alter these energy levels. researchgate.net In the case of this compound, the chlorine atom, being an electron-withdrawing group, is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted aniline. The ethylenediamine (B42938) group, with its nitrogen lone pairs, would likely raise the HOMO energy. The interplay of these substituent effects would determine the final HOMO and LUMO energy values.

Table 1: Illustrative HOMO, LUMO, and Energy Gap values for related aniline compounds. Data presented is for illustrative purposes based on studies of similar compounds and is not the actual calculated value for this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aniline | -5.52 | -0.27 | 5.25 |

| 3-Chloroaniline | -5.78 | -0.54 | 5.24 |

| 4-Methoxyaniline | -5.15 | -0.15 | 5.00 |

This table is a hypothetical representation based on general trends observed in substituted anilines and is for illustrative purposes only.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized.

The HOMO-LUMO gap is also indicative of the charge transfer characteristics within the molecule. A smaller gap facilitates intramolecular charge transfer, which is a key process in many chemical reactions and is important for understanding the electronic absorption spectra of a molecule. In a study of 4-Methoxy-N-(3-phenylallylidene) aniline, the HOMO-LUMO energy gap was calculated to understand its electronic properties and reactivity. sciencepg.com For this compound, the presence of the electron-withdrawing chlorine atom and the electron-donating amino groups would create a push-pull system, likely resulting in a relatively small HOMO-LUMO gap and significant intramolecular charge transfer character.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive behavior. nih.gov The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

The MEP map uses a color scale to denote different potential values. Typically, red indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of most positive potential, which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

The MEP map provides direct insight into the sites of a molecule that are most likely to interact with other chemical species. For instance, in a study of 3-chloroaniline, the MEP would show the influence of the chlorine and amino groups on the electrostatic potential of the benzene (B151609) ring, guiding where electrophiles or nucleophiles would preferentially attack. uq.edu.aunih.gov The negative potential regions on the nitrogen atoms of this compound would suggest that these are the primary sites for protonation and for forming hydrogen bonds. nih.govnih.gov The positive regions on the aromatic ring would indicate susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) and Charge Delocalization Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. uba.ar It allows for the quantification of charge delocalization and hyperconjugative interactions, which are crucial for understanding molecular stability and reactivity.

NBO analysis can elucidate intramolecular interactions, such as hydrogen bonding. nih.govnih.govmdpi.com In this compound, there is a possibility of an intramolecular hydrogen bond between the amino groups of the ethylenediamine chain. NBO analysis could quantify the strength of this interaction by examining the delocalization of electron density from the lone pair of one nitrogen atom to the antibonding N-H orbital of the other. nih.govnih.gov

Electronic Transitions and UV-Visible Spectroscopic Simulations:These simulations predict how the molecule interacts with light.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra:TD-DFT is a widely used method to calculate excitation energies and simulate UV-Visible spectra, allowing for direct comparison with experimental data.researchgate.netdtic.milnih.govcecam.org

While extensive research exists on other chlorinated phenyl derivatives biointerfaceresearch.comresearchgate.netresearchgate.net and the theoretical methods themselves are well-documented, specific data, research findings, and corresponding data tables for this compound are absent from the reviewed scientific databases. The synthesis of such a detailed and scientifically accurate article requires access to peer-reviewed research that has specifically applied these computational methods to the target compound. Without such foundational studies, any attempt to generate the requested content would be speculative and not based on established scientific findings.

Therefore, the computational and theoretical investigation into the electronic and structural properties of this compound represents a novel area for future research endeavors.

Advanced Computational Methods

Non-Linear Optical (NLO) Properties

There is no published research available detailing the non-linear optical properties of this compound. Computational studies to determine its polarizability, and first and second hyperpolarizabilities have not been reported in the scientific literature.

Dipole Moment Calculations

Specific calculations for the dipole moment of this compound are not available in published scientific literature. Theoretical investigations to determine the magnitude and orientation of its dipole moment have not been reported.

Reaction Mechanisms and Kinetics Involving N 3 Chlorophenyl 1,2 Diaminoethane

Fundamental Reaction Pathways and Mechanistic Intermediates

The chemical behavior of N-(3-chlorophenyl)-1,2-diaminoethane is largely dictated by the nucleophilicity of its nitrogen atoms. This allows it to participate in a range of fundamental organic reactions, leading to the formation of various intermediates and final products.

The primary and secondary amine groups in this compound are effective nucleophiles, capable of participating in nucleophilic substitution reactions. evitachem.com In these reactions, the lone pair of electrons on a nitrogen atom attacks an electrophilic carbon center, displacing a leaving group.

For instance, in a typical SN2 (bimolecular nucleophilic substitution) reaction with an alkyl halide (e.g., R-X), the amine acts as the nucleophile. The reaction proceeds in a single, concerted step where the N-C bond forms simultaneously as the C-X bond breaks. The rate of this reaction is dependent on the concentration of both the diamine and the alkyl halide. The presence of two amine groups offers the possibility of mono- or di-alkylation, depending on the stoichiometry and reaction conditions. The secondary amine is generally less reactive than the primary amine due to steric hindrance.

This compound readily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comscienceinfo.com This type of reaction is a cornerstone of its chemical utility, particularly in the synthesis of ligands for coordination chemistry.

The mechanism for imine formation is a well-established addition-elimination process, typically catalyzed by mild acid. scienceinfo.comchemistrysteps.com

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine group on the electrophilic carbonyl carbon of an aldehyde or ketone. chemistrysteps.com This forms a zwitterionic intermediate which quickly undergoes proton transfer to yield a neutral carbinolamine (or hemiaminal) intermediate. scienceinfo.com

Dehydration: The carbinolamine is then protonated on its hydroxyl group by the acid catalyst, converting it into a good leaving group (H₂O). scienceinfo.com

Elimination: The lone pair on the nitrogen atom then displaces the water molecule, forming a carbon-nitrogen double bond and generating an iminium ion. scienceinfo.comchemistrysteps.com

Deprotonation: A base (often another amine molecule or the solvent) removes the proton from the nitrogen, yielding the final, neutral imine product and regenerating the acid catalyst. youtube.com

This reaction is reversible and the removal of water is often necessary to drive the equilibrium towards the imine product. scienceinfo.com The resulting imine can be isolated or used in situ for subsequent reactions, such as the formation of metal complexes.

Ligand Substitution Kinetics and Mechanisms in Coordination Complexes

As a bidentate ligand, this compound can form stable chelate rings with metal ions. youtube.comchemrevise.org The substitution of other ligands in a metal's coordination sphere by this diamine, or the replacement of the diamine itself, is a process governed by specific kinetic and mechanistic principles. These reactions are fundamental to the synthesis and reactivity of its coordination compounds. libretexts.org

Ligand substitution reactions at a metal center typically proceed via one of two fundamental pathways: associative or dissociative. libretexts.org

Dissociative (D) Pathway: This mechanism involves a two-step process. First, a ligand from the original complex dissociates, forming an intermediate with a lower coordination number. Subsequently, the incoming ligand (like this compound) binds to this intermediate. The rate-determining step is the initial dissociation of the leaving ligand.

MLn → MLn-1 + L (slow)

MLn-1 + L' → MLn-1L' (fast) The kinetics for a purely dissociative mechanism are first-order, depending only on the concentration of the starting complex.

Associative (A) Pathway: In this pathway, the incoming ligand first attacks the metal center to form a high-coordination-number intermediate. This is followed by the departure of the leaving group.

MLn + L' → MLnL' (slow)

MLnL' → MLn-1L' + L (fast) The rate law for an associative mechanism is typically second-order, dependent on the concentrations of both the metal complex and the incoming ligand.

The structure of this compound itself influences the rates of ligand substitution reactions. Several factors are at play:

Chelate Effect: As a bidentate ligand, it forms a five-membered chelate ring upon coordination. This chelate effect significantly enhances the thermodynamic stability of the resulting complex compared to complexes with two analogous monodentate ligands. youtube.comchemrevise.org This increased stability generally leads to slower substitution rates for the diamine ligand once it is coordinated. The large positive entropy change associated with replacing multiple monodentate ligands with one bidentate ligand makes the complex formation highly favorable. youtube.com

Steric Hindrance: The 3-chlorophenyl group introduces steric bulk. This can affect the rate of complex formation (an associative step) by hindering the approach of the ligand to the metal center. Conversely, it can also sterically interact with other ligands in the coordination sphere, potentially accelerating a dissociative step by weakening the bond of a leaving group.

Electronic Effects: The chlorine atom is an electron-withdrawing group. This reduces the electron density on the phenyl ring and, through inductive effects, can slightly decrease the basicity and nucleophilicity of the adjacent secondary amine nitrogen. This can influence the kinetics of both complex formation and subsequent reactions of the coordinated ligand. Studies on similar Schiff base complexes have shown that electron-withdrawing substituents on the ligand framework can impact ligand exchange rates. nih.gov

Mechanistic Insights from Combined Experimental and Computational Studies

A comprehensive understanding of the reaction mechanisms involving this compound requires a synergistic approach combining experimental kinetics with computational modeling. While specific studies focusing solely on this compound are not prevalent in the searched literature, the principles can be inferred from research on analogous systems.

Experimental studies would typically involve:

Spectroscopic Monitoring: Using techniques like UV-Vis or NMR spectroscopy to monitor the change in concentration of reactants and products over time to determine reaction rates.

Varying Conditions: Investigating the effect of concentration, temperature, and pressure on the reaction rate to determine the rate law and activation parameters (enthalpy and entropy of activation). These parameters provide crucial clues about the transition state, helping to distinguish between associative and dissociative pathways. For example, a large positive activation entropy is often indicative of a dissociative mechanism.

Computational studies , often employing Density Functional Theory (DFT), can complement these findings by:

Mapping Reaction Coordinates: Calculating the energy profile of a proposed reaction pathway, including the structures and energies of reactants, products, transition states, and any intermediates.

Visualizing Intermediates: Providing detailed geometric information about transient species that are difficult or impossible to observe experimentally.

Analyzing Bonding: Quantifying the electronic structure and bonding within the complexes to explain observed reactivity trends, such as the influence of the chloro-substituent on the nucleophilicity of the amine groups.

For example, combined studies on cobalt(III)-Schiff base complexes have successfully elucidated dissociative ligand exchange mechanisms and correlated the exchange rates with the electronic properties of both the primary Schiff base ligand and the axial ligands being substituted. nih.gov A similar integrated approach would be invaluable for detailing the precise mechanistic nuances of reactions involving this compound.

Coordination Chemistry of N 3 Chlorophenyl 1,2 Diaminoethane As a Ligand

Chelation Behavior and Ligand Design Principles

The design of ligands is a cornerstone of coordination chemistry, aiming to control the properties of metal complexes. N-(3-chlorophenyl)-1,2-diaminoethane incorporates the fundamental principles of chelation to form stable and well-defined coordination compounds.

This compound typically functions as a bidentate ligand, meaning it binds to a central metal ion through two separate donor atoms. libretexts.orglibretexts.org The donor atoms in this ligand are the nitrogen atoms of the two amino groups (—NH₂ and —NH—). Upon coordination, the flexible ethane (B1197151) backbone allows the ligand to wrap around the metal center, forming a stable five-membered chelate ring. This bidentate binding is crucial for creating thermodynamically stable metal complexes. libretexts.orglibretexts.org

This coordination mode is often described using the kappa (κ) notation, which indicates the number of donor atoms bound to the metal. For this compound, this is denoted as κ²-coordination, signifying that both nitrogen atoms are simultaneously bonded to the metal center. libretexts.orglibretexts.org This mode of binding is characteristic of 1,2-diaminoethane and its derivatives, which are among the most common chelating ligands in coordination chemistry. libretexts.org

The formation of a chelate ring by a ligand like this compound leads to a significant increase in the thermodynamic stability of the resulting complex compared to complexes formed with analogous monodentate ligands (e.g., two separate amine molecules). This phenomenon is known as the chelate effect . libretexts.orglibretexts.org

The chelate effect is primarily driven by a favorable change in entropy. libretexts.org Consider the generic reaction of a hydrated metal ion with either two monodentate ligands or one bidentate ligand:

[M(H₂O)₆]²⁺ + 2NH₃ ⇌ [M(H₂O)₄(NH₃)₂]²⁺ + 2H₂O [M(H₂O)₆]²⁺ + en ⇌ [M(H₂O)₄(en)]²⁺ + 2H₂O (where 'en' represents a bidentate diamine ligand like this compound)

In the first reaction, three molecules (one complex, two ligands) produce three molecules (one complex, two water molecules), resulting in a small net change in entropy. In the second reaction, two molecules (one complex, one ligand) produce three molecules (one complex, two water molecules), leading to a significant increase in the number of independent particles in the system. This increase in disorder results in a large, positive entropy change (ΔS), which makes the Gibbs free energy change (ΔG = ΔH - TΔS) more negative, thus favoring complex formation and leading to a much larger stability constant. unm.edu

For instance, the stability constant for the nickel(II) complex with three ethylenediamine (B42938) ligands, [Ni(en)₃]²⁺, is nearly ten billion times greater than that of the corresponding complex with six ammonia (B1221849) ligands, [Ni(NH₃)₆]²⁺, highlighting the profound thermodynamic advantage of chelation. unm.edu Complexes involving this compound are expected to benefit from this same powerful thermodynamic principle, leading to high stability. mdpi.comresearchgate.netnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this compound as a ligand generally involves straightforward reaction pathways, yielding a variety of coordination and organometallic compounds. These products are then characterized using a suite of spectroscopic techniques to confirm their structure and bonding.

The preparation of transition metal complexes with this compound typically involves the direct reaction of a metal salt with the ligand in a suitable solvent. nih.govpvpcollegepatoda.org The choice of metal salt (e.g., chlorides, nitrates, sulfates, or acetates) and solvent (e.g., methanol (B129727), ethanol (B145695), or water) can influence the final product's composition and crystal structure.

A general synthetic procedure can be outlined as follows:

A solution of the desired metal salt (e.g., MCl₂, where M = Co, Ni, Cu, Fe) is prepared in an appropriate solvent like ethanol.

A solution of this compound, typically in a 1:1, 1:2, or 1:3 metal-to-ligand molar ratio, is added to the metal salt solution.

The reaction mixture is stirred, sometimes with gentle heating or under reflux, for a period ranging from a few hours to overnight to ensure complete reaction. rasayanjournal.co.injocpr.com

The resulting complex, which often precipitates from the solution, is then isolated by filtration, washed with the solvent or another suitable liquid like diethyl ether to remove unreacted starting materials, and dried. rasayanjournal.co.in

Below is a table summarizing representative synthetic approaches for analogous diamine complexes.

| Metal Ion | Typical Precursor | General Method | Potential Product Geometry |

|---|---|---|---|

| Co(II) | CoCl₂·6H₂O or CoSO₄·7H₂O | Reaction in methanol or ethanol, often under reflux. rasayanjournal.co.in | Octahedral or Tetrahedral |

| Ni(II) | Ni(NO₃)₂·6H₂O | Reaction in methanol, often leading to conglomerate crystallization. pvpcollegepatoda.org | Octahedral ([Ni(L)₃]²⁺) or Square Planar ([Ni(L)₂]²⁺) |

| Cu(II) | CuCl₂·2H₂O or Cu(NO₃)₂·3H₂O | Stirring in methanol at room temperature or under reflux. jocpr.comnih.gov | Square Planar or Distorted Octahedral |

| Fe(II) | FeCl₂ or Fe(BF₄)₂·6H₂O | Reaction under controlled, often inert, conditions in a suitable solvent. digitellinc.comnih.gov | Octahedral |

| Pd(II) | [Pd(COD)Cl₂] or K₂PdCl₄ | Reaction in dichloromethane (B109758) or water, sometimes with a base like triethylamine. lu.sescience.gov | Square Planar |

| Ru(II) | [Ru(p-cymene)Cl₂]₂ or RuCl₃·3H₂O | Reaction in ethanol or ethylene (B1197577) glycol, often under an inert atmosphere. nih.govuark.edu | Octahedral |

Organometallic derivatives are compounds containing at least one direct bond between a carbon atom and a metal. This compound can be incorporated into organometallic structures as an ancillary chelating ligand. A common strategy is to react a pre-formed organometallic precursor, such as a half-sandwich complex, with the diamine ligand. uni-muenchen.de

For example, a ruthenium(II)-arene complex like [Ru(p-cymene)Cl₂]₂ can react with this compound, leading to the cleavage of the chloride bridges and coordination of the bidentate ligand to the ruthenium center. nih.gov This would result in a cationic "piano-stool" complex of the type [Ru(p-cymene)(L)Cl]⁺, where L is the diamine ligand. Similarly, iron(II) cyclopentadienyl (B1206354) (Cp) systems, such as [CpFe(CO)₂I], could potentially undergo substitution of the carbonyl and iodide ligands to accommodate the chelating diamine. uni-muenchen.de

The coordination of this compound to a metal ion induces distinct changes in its spectroscopic properties, providing clear evidence of complex formation. lu.se

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is a powerful tool for confirming coordination. Key changes observed in the spectrum of the ligand upon complexation include:

A shift in the N-H stretching vibrations (typically found around 3300-3400 cm⁻¹) to lower frequencies (lower wavenumbers). This shift indicates a weakening of the N-H bond as electron density is donated from the nitrogen atom to the metal. researchgate.nettsijournals.com

Changes in the position and shape of the N-H bending (scissoring) vibrations, which appear in the 1580-1650 cm⁻¹ region.

The appearance of new, low-frequency bands, typically in the far-infrared region (400-600 cm⁻¹), which are attributed to the newly formed metal-nitrogen (M-N) stretching vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (e.g., with Pd(II) or Ru(II)), ¹H and ¹³C NMR spectroscopy provides definitive evidence of coordination. The chemical shifts of the protons and carbons in the ligand, particularly those close to the nitrogen donor atoms (such as the —CH₂—CH₂— backbone), are altered upon binding to the metal center. The signals of the aromatic protons on the chlorophenyl ring may also be affected. digitellinc.comlu.se

UV-Visible (UV-Vis) Spectroscopy : The electronic spectrum of a transition metal complex provides information about the electronic environment of the metal ion. Upon formation of a complex with this compound, new absorption bands may appear in the visible region of the spectrum. These bands often correspond to d-d transitions, which are typically weak and are characteristic of the specific geometry of the complex (e.g., octahedral or square planar). rasayanjournal.co.in In some cases, more intense ligand-to-metal charge transfer (LMCT) bands can also be observed. jocpr.com

Structural Diversity and Geometrical Configurations of Metal-Ligand Complexes

The coordination of this compound to a metal ion is expected to result in a variety of structural and geometrical configurations, largely dictated by the metal's coordination number, the stoichiometry of the complex, and the presence of other co-ligands.

Given that this compound is a bidentate ligand, it can form complexes with various coordination numbers. However, one of the most common and stable arrangements for transition metal ions is the octahedral geometry, corresponding to a coordination number of six. rsc.orgrsc.org In such cases, three molecules of the ligand would coordinate to a single metal center, resulting in a complex of the type [M(this compound)₃]ⁿ⁺. Alternatively, an octahedral geometry can be achieved with two molecules of the bidentate ligand and two monodentate co-ligands, or with one molecule of the ligand and four monodentate co-ligands.

Complexes of ethylenediamine and its derivatives frequently adopt a nearly octahedral geometry around the central metal atom. nih.gov For instance, in complexes with the general formula [M(diamine)₂(X)₂], where X is a monodentate ligand, the two diamine ligands occupy four coordination sites, and the two monodentate ligands complete the octahedral sphere. The arrangement of these ligands can lead to cis and trans geometric isomers.

The 3-chlorophenyl group on the this compound ligand is expected to influence the steric crowding around the metal center. This substituent may favor specific isomeric forms or even lead to distortions from ideal octahedral geometry. For instance, steric hindrance between the bulky chlorophenyl groups could make the formation of a tris-chelate complex challenging for smaller metal ions.

Other potential geometries include square planar (coordination number 4), which is common for d⁸ metal ions like Ni(II), Pd(II), and Pt(II), and tetrahedral (coordination number 4), often seen with metal ions like Co(II), Zn(II), and Cd(II).

Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional structure of metal-ligand complexes. This method would provide invaluable information for complexes of this compound, including:

Confirmation of Coordination Geometry: Unambiguously determining whether the geometry is octahedral, square planar, tetrahedral, or another arrangement.

Bond Lengths and Angles: Providing precise measurements of the metal-nitrogen bond lengths and the bite angle of the chelate ring. For comparison, in a series of heterometallic complexes with substituted ethylenediamines, Cu-N bond lengths were found to range from 1.980(2) to 2.085(2) Å. mdpi.comresearchgate.net

Conformation of the Chelate Ring: The five-membered ring formed by the ligand and the metal ion is not planar and can adopt different conformations, often described as 'envelope' or 'twist'.

Intermolecular Interactions: Revealing how the complexes pack in the solid state, including hydrogen bonding involving the amine groups and potential π-π stacking interactions from the chlorophenyl rings.

While no specific single-crystal X-ray diffraction data for complexes of this compound are available, studies on related compounds provide a reference. For example, the crystal structures of [M(acac)₂(TMEDA)] (where M = Mn, Fe, Zn; acac = acetylacetonate; TMEDA = N,N,N',N'-tetramethylethylenediamine) show a nearly octahedral geometry with the diamine ligand coordinated to the metal center. nih.gov

Table 1: Illustrative Crystallographic Data for a Related Substituted Ethylenediamine Complex Based on data for [Cu(N,N-Me₂-en)₂Zn(NCS)₄], a representative complex with a substituted ethylenediamine ligand. mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Cu-N Bond Lengths (Å) | 1.980(2) - 2.085(2) |

| N-Cu-N Angle (in chelate ring) (°) | ~85 |

Electronic Structure and Bonding in Metal Complexes (Computational Perspective)

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to investigate the electronic structure and bonding in metal complexes where experimental data may be scarce. arxiv.org For a hypothetical complex of this compound, DFT calculations could provide insights into:

Molecular Orbital (MO) Analysis: The interaction between the ligand's donor orbitals (primarily the lone pairs on the nitrogen atoms) and the metal's d-orbitals can be visualized and quantified. This helps in understanding the nature of the metal-ligand bond (e.g., sigma-donation).

Charge Distribution: DFT can calculate the partial charges on each atom, indicating the extent of electron donation from the ligand to the metal. The electron-withdrawing nature of the 3-chlorophenyl group would likely influence the charge distribution on the coordinating nitrogen atoms and, consequently, the strength of the metal-ligand bond.

Geometric Optimization: Theoretical calculations can predict the most stable geometry of the complex, which can then be compared with experimental data if it becomes available.

Spectroscopic Properties: DFT can be used to simulate electronic absorption spectra (UV-Vis), helping to assign observed electronic transitions, such as d-d transitions or ligand-to-metal charge transfer (LMCT) bands.

Studies on related systems have shown that the electronic structure of metal complexes can be significantly altered by substituents on the ligands. For example, in a series of nickel complexes with α-diimine ligands, the electronic transitions were found to be a mix of metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT), with the nature of the substituents on the ligand playing a crucial role. researchgate.net Similarly, the electronic properties of metal complexes with N,N'-bis(pentafluorophenyl)-o-phenylenediamido ligands were tuned by the twisted geometry imposed by the bulky substituents. nih.gov

Advanced Applications and Research Prospects

Role as a Building Block in Complex Organic Synthesis

As a bifunctional molecule featuring both a primary and a secondary amine, as well as a substituted aromatic ring, N-(3-chlorophenyl)-1,2-diaminoethane theoretically possesses the characteristics of a versatile building block for more complex molecules. The two nitrogen atoms offer sites for a variety of chemical transformations, enabling its potential incorporation into larger molecular frameworks.

Precursors for Heterocyclic Compound Synthesis

In principle, 1,2-diamines are classical precursors for the synthesis of various nitrogen-containing heterocycles through condensation reactions with dicarbonyl compounds or their equivalents. For instance, the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound is a standard method for forming a pyrazine (B50134) ring, which upon further reaction can yield quinoxalines. semanticscholar.org Similarly, condensation with β-ketoesters or 1,3-diketones can lead to the formation of diazepine (B8756704) rings, a core structure in many pharmaceutically active compounds. nih.govnih.gov

Despite these well-established synthetic routes for analogous compounds, there is no specific literature detailing the use of this compound as a precursor for such heterocyclic systems. Patent literature describes methods for synthesizing the compound itself but does not extend to its use in these subsequent complex transformations. prepchem.com

Synthetic Intermediates in Advanced Chemical Transformations

The primary and secondary amine groups of this compound allow for its potential use as an intermediate in multicomponent reactions (MCRs). MCRs are powerful tools in synthetic chemistry for building molecular complexity in a single step. google.co.ingoogle.com Amines are common components in many MCRs, acting as nucleophiles to form new carbon-nitrogen bonds. However, specific studies employing this compound in such advanced transformations have not been reported.

Applications in Asymmetric Catalysis and Chiral Auxiliary Development

Chiral 1,2-diamines are a cornerstone of modern asymmetric catalysis, serving as the scaffold for a vast number of successful chiral ligands and organocatalysts. google.com Their C2-symmetric or non-symmetric nature, when resolved into single enantiomers, allows for the effective transfer of chirality in metal-catalyzed and metal-free reactions.

Development of Chiral Ligands for Enantioselective Reactions

The general approach to creating chiral ligands from 1,2-diamines involves N-alkylation or N-acylation to introduce sterically demanding or coordinating groups. These ligands can then coordinate with transition metals (e.g., Ruthenium, Rhodium, Palladium, Copper) to form catalysts for reactions like asymmetric hydrogenation, transfer hydrogenation, and various C-C bond-forming reactions. google.comgoogle.com The electronic properties of the ligand, influenced by substituents on the aromatic rings, can play a crucial role in the catalyst's activity and selectivity.

While this is a highly active area of research, there are no specific reports on the synthesis of chiral ligands derived from this compound or their application in enantioselective catalysis.

Biocatalytic Applications and Enzymatic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations, often with high chemo-, regio-, and stereoselectivity under mild conditions. While enzymes are used to produce a wide array of amines and can act on amine-containing substrates, there is currently no published research detailing the use of this compound as a substrate in enzymatic transformations or its application in biocatalytic processes.

Enzyme-Mediated Desymmetrisation

The desymmetrisation of prochiral meso-diamines is a powerful strategy for producing enantiomerically pure vicinal diamines, which are crucial building blocks for a wide range of biologically active molecules and chiral catalysts. researchgate.net Enzyme-mediated processes, particularly those using lipases, have emerged as effective methods for achieving this transformation with high enantioselectivity. nih.gov

Research into the biocatalytic preparation of precursors for the antitumor agent Nutlin-3a has highlighted the utility of this approach for structurally related compounds. rsc.orgnih.gov A key step in the synthesis involves the enantioselective acylation of a meso-1,2-diaryl-1,2-diaminoethane. nih.gov While the specific meta-chloro substituted compound, this compound, was not the direct subject of this specific study, a comprehensive investigation was performed on the analogous para-chlorophenyl ethanediamine, demonstrating the viability of the method. researchgate.netnih.gov

In this research, various lipases were screened for their ability to catalyze the asymmetric mono-N-protection of the diamine using dialkyl carbonates as acylating agents. nih.gov The study systematically evaluated the effects of different enzymes, acylating agents, solvents, and temperatures on the reaction's conversion and enantiomeric excess (ee).

The most effective results were achieved using Lipase (B570770) from Candida antarctica B (CAL-B) with diallyl carbonate (DAC) as the acylating agent. nih.gov A key finding was that conducting the reaction solvent-free at an elevated temperature significantly improved performance. nih.govnih.gov These optimized conditions led to high conversion and enantiomeric excess for the desired mono-protected diamine. nih.gov The optically active desymmetrised diamine core is a versatile building block for various important organic structures. researchgate.net

Table 1: Selected Results from Enzyme Screening for Desymmetrisation of a meso-1,2-diaryl-1,2-diaminoethane

| Entry | Lipase | Acylating Agent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | CAL-B | Diallyl Carbonate (DAC) | 75 | >99 | 98 |

| 2 | CAL-A | Diallyl Carbonate (DAC) | 50 | 45 | 92 |

| 3 | CAL-B | Diethyl Carbonate | 75 | 60 | 85 |

| 4 | CAL-B | Dimethyl Carbonate | 75 | 30 | 80 |

Data adapted from studies on structurally similar meso-1,2-diaryl-1,2-diaminoethanes. researchgate.netnih.gov

Role in Enzyme Inhibitor Design (from a structural perspective, excluding biological activity/drug likeness)

From a purely structural standpoint, the this compound molecule possesses features that make it a valuable scaffold in the rational design of enzyme inhibitors. The vicinal diamine (1,2-diaminoethane) moiety is recognized as a "privileged structural element" in medicinal chemistry. nih.gov This means it is a recurring motif in many biologically active compounds and serves as a versatile building block in drug discovery. researchgate.netnih.gov

The structural role of this compound in inhibitor design can be broken down into its two primary components: